molecular formula C11H16N4O3 B11081790 N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

Cat. No.: B11081790
M. Wt: 252.27 g/mol
InChI Key: TWHFIQZDJROTNP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Nitration: The imidazole ring is then nitrated using a mixture of nitric acid and sulfuric acid.

    Alkylation: The nitrated imidazole is alkylated with cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Acylation: Finally, the alkylated imidazole is acylated with chloroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

Major Products Formed

    Reduction: N-Cyclopentyl-2-(2-methyl-5-amino-imidazol-1-yl)-acetamide

    Substitution: Various substituted imidazole derivatives

    Oxidation: Oxidized imidazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating infections and other diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Similar to metronidazole but with a longer half-life.

    Secnidazole: Known for its single-dose treatment regimen for certain infections.

Uniqueness

N-Cyclopentyl-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide is unique due to its specific cyclopentyl and acetamide substitutions, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazole derivatives.

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

N-cyclopentyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C11H16N4O3/c1-8-12-6-11(15(17)18)14(8)7-10(16)13-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,13,16)

InChI Key

TWHFIQZDJROTNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2CCCC2)[N+](=O)[O-]

Origin of Product

United States

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